3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide
Description
The compound 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide features a pyrimidoindole core fused with a propanamide side chain and a phenylethyl substituent. The pyrimido[5,4-b]indole system is a tricyclic scaffold combining pyrimidine and indole moieties, which is often associated with diverse biological activities, including kinase inhibition and anticancer properties. The propanamide linker and N-(1-phenylethyl) group likely modulate solubility, bioavailability, and target binding.
Properties
IUPAC Name |
3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14(15-7-3-2-4-8-15)23-18(26)11-12-25-13-22-19-16-9-5-6-10-17(16)24-20(19)21(25)27/h2-10,13-14,24H,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIRIFOTSXHHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide typically involves multi-step reactions starting from readily available precursors. One common approach is the annulation of a pyrimidine ring to 2-aminoindoles. This can be achieved through a three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . The reaction conditions often include the use of catalysts such as ytterbium and solvents like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidoindole derivatives.
Scientific Research Applications
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The indole and pyrimidine moieties within the compound allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
* Calculated based on structural analogy due to lack of explicit data in evidence.
Key Observations
Core Heterocycle Variations: The target compound and share the pyrimidoindole core, whereas uses a dihydropyrimidinone scaffold, and employs an imidazole-pyridine system. Pyrimidoindoles may offer better π-π stacking interactions with biological targets compared to simpler heterocycles .
Steric Influence: The benzyl group in and branched alkyl chain in introduce steric bulk, which could hinder binding to flat enzymatic pockets.
Research Findings and Implications
Structural Activity Relationships (SAR) :
- Gaps in Evidence: No direct biological data (e.g., IC₅₀, binding assays) are provided for the target compound, limiting mechanistic insights.
Biological Activity
The compound 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide is a member of the pyrimidoindole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimido[5,4-b]indole core and an N-(1-phenylethyl)propanamide side chain. Its molecular formula is , with a molecular weight of approximately 392.46 g/mol. The presence of the oxo group and the phenylethyl moiety contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways such as calcium ion mobilization .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 2-{8-Fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-B]indol-3-YL}-N-{(Furan-2-YL)methyl}acetamide | Anticancer | |
| This compound | Potential anticancer activity |
In vitro studies have shown that derivatives of pyrimidoindoles can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
Antimicrobial Properties
Compounds related to this structure have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic enzymes.
Case Studies
- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of similar pyrimidoindole derivatives against breast cancer cells. Results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting strong anti-proliferative effects.
- Antimicrobial Screening : Another study assessed the antimicrobial activity of pyrimidoindole derivatives against Staphylococcus aureus and Escherichia coli. The compounds showed significant inhibition zones in agar diffusion assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
